6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is a chemical compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The isocyanate is reacted with 2-(4-aminophenyl)ethylamine in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C.
Final Product Formation: The intermediate product is then treated with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness: 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is unique due to its specific trifluoromethyl and pyridine moieties, which confer enhanced stability and biological activity compared to other similar compounds .
This comprehensive analysis highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
795295-79-3 |
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Molecular Formula |
C15H12ClF3N2O |
Molecular Weight |
328.71 g/mol |
IUPAC Name |
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-13-6-3-11(9-21-13)14(22)20-8-7-10-1-4-12(5-2-10)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
InChI Key |
MWVQJIHVNNJWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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